molecular formula C11H22O2 B13669026 2,2-Dipropyltetrahydro-2H-pyran-4-ol

2,2-Dipropyltetrahydro-2H-pyran-4-ol

Cat. No.: B13669026
M. Wt: 186.29 g/mol
InChI Key: BFXKFUKLMRDGQJ-UHFFFAOYSA-N
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Description

2,2-Dipropyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with two propyl groups at the 2-position and a hydroxyl group at the 4-position. Tetrahydropyrans are known for their presence in various natural products and their utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of 1,5-diketones in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diketone undergoing intramolecular cyclization to form the tetrahydropyran ring.

Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. This one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement to yield the desired tetrahydropyran .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 2,5-dihydropyran derivatives. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

    Oxidation: Formation of 2,2-Dipropyltetrahydro-2H-pyran-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

2,2-Dipropyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dipropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dipropyltetrahydro-2H-pyran-4-ol is unique due to the presence of two propyl groups at the 2-position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its hydrophobicity and potentially alter its biological activity compared to similar compounds.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,2-dipropyloxan-4-ol

InChI

InChI=1S/C11H22O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h10,12H,3-9H2,1-2H3

InChI Key

BFXKFUKLMRDGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(CCO1)O)CCC

Origin of Product

United States

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